Cryptotanshinone

Catalog No.
S524496
CAS No.
35825-57-1
M.F
C19H20O3
M. Wt
296.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cryptotanshinone

CAS Number

35825-57-1

Product Name

Cryptotanshinone

IUPAC Name

(1R)-1,6,6-trimethyl-2,3a,7,8,9,11a-hexahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H22O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10,14,18H,4-5,8-9H2,1-3H3/t10-,14?,18?/m0/s1

InChI Key

GVKKJJOMQCNPGB-JTQLQIEISA-N

SMILES

O=C1C(C2=C(OC[C@@H]2C)C3=CC=C4C(C)(C)CCCC4=C13)=O

Solubility

Soluble in DMSO.

Synonyms

Cryptotanshinon; Tanshinone C.

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C

Isomeric SMILES

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C

Description

The exact mass of the compound Cryptotanshinone is 296.14124 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686518. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. It belongs to the ontological category of abietane diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cryptotanshinone is a labdane diterpenoid compound found in the roots of Salvia miltiorrhiza, a herb traditionally used in Chinese medicine []. Scientific research is investigating its potential applications in various areas due to its diverse biological activities. Here's a breakdown of some key areas of exploration:

Anti-Cancer Properties

Cryptotanshinone has shown promise in inhibiting the growth and proliferation of various cancer cell lines []. Studies suggest it may work through multiple mechanisms, including inducing cell death (apoptosis), inhibiting cell migration, and interfering with blood vessel formation within tumors (angiogenesis) [, ]. Further research is needed to understand its effectiveness in vivo (living organisms) and its potential for cancer treatment.

Neuroprotective Effects

Cryptotanshinone's antioxidant and anti-inflammatory properties have researchers interested in its potential for neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. Studies suggest it may protect nerve cells from damage caused by oxidative stress and inflammation, both of which are implicated in these diseases.

Antiviral Activity

Cryptotanshinone has been shown to exhibit antiviral activity against various viruses, including influenza A and hepatitis B viruses [, ]. The mechanisms by which it works are still being elucidated, but it may interfere with viral replication or entry into host cells. More research is needed to determine its potential as an antiviral therapeutic.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.8

Exact Mass

296.14124

Appearance

Solid powder

Melting Point

182°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5E9SXT166N

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

35825-57-1

Wikipedia

Cryptotanshinone

Dates

Modify: 2023-08-15
1: Huang Y, Li W, Wang CC, Wu X, Zheng J. Cryptotanshinone reverses ovarian insulin resistance in mice through activation of insulin signaling and the regulation of glucose transporters and hormone synthesizing enzymes. Fertil Steril. 2014 Jun 25. pii: S0015-0282(14)00460-9. doi: 10.1016/j.fertnstert.2014.05.012. [Epub ahead of print] PubMed PMID: 24973798.
2: Yuan DP, Long J, Lu Y, Lin J, Tong L. The forecast of anticancer targets of cryptotanshinone based on reverse pharmacophore-based screening technology. Chin J Nat Med. 2014 Jun;12(6):443-8. doi: 10.1016/S1875-5364(14)60069-8. PubMed PMID: 24969525.
3: Ge Y, Yang B, Xu X, Dai Q, Chen Z, Cheng R. Cryptotanshinone acts synergistically with imatinib to induce apoptosis of human chronic myeloid leukemia cells. Leuk Lymphoma. 2014 Jun 25:1-9. [Epub ahead of print] PubMed PMID: 24884318.
4: Yu J, Zhai D, Hao L, Zhang D, Bai L, Cai Z, Yu C. Cryptotanshinone Reverses Reproductive and Metabolic Disturbances in PCOS Model Rats via Regulating the Expression of CYP17 and AR. Evid Based Complement Alternat Med. 2014;2014:670743. doi: 10.1155/2014/670743. Epub 2014 Apr 3. PubMed PMID: 24799941; PubMed Central PMCID: PMC3996859.
5: Cha JD, Lee JH, Choi KM, Choi SM, Park JH. Synergistic Effect between Cryptotanshinone and Antibiotics against Clinic Methicillin and Vancomycin-Resistant Staphylococcus aureus. Evid Based Complement Alternat Med. 2014;2014:450572. doi: 10.1155/2014/450572. Epub 2014 Mar 24. PubMed PMID: 24782909; PubMed Central PMCID: PMC3982256.
6: Zhou J, Xu XZ, Hu YR, Hu AR, Zhu CL, Gao GS. Cryptotanshinone induces inhibition of breast tumor growth by cytotoxic CD4+ T cells through the JAK2/STAT4/ perforin pathway. Asian Pac J Cancer Prev. 2014;15(6):2439-45. PubMed PMID: 24761844.
7: Chen Q, Zhuang Q, Mao W, Xu XM, Wang LH, Wang HB. Inhibitory effect of cryptotanshinone on angiogenesis and Wnt/β-catenin signaling pathway in human umbilical vein endothelial cells. Chin J Integr Med. 2014 Apr 16. [Epub ahead of print] PubMed PMID: 24740553.
8: Chen L, Wang HJ, Xie W, Yao Y, Zhang YS, Wang H. Cryptotanshinone inhibits lung tumorigenesis and induces apoptosis in cancer cells in vitro and in vivo. Mol Med Rep. 2014 Jun;9(6):2447-52. doi: 10.3892/mmr.2014.2093. Epub 2014 Mar 31. PubMed PMID: 24682389.
9: Ma Y, Li H, Yue Z, Guo J, Xu S, Xu J, Jia Y, Yu N, Zhang B, Liu S, Liu M, Shao W, Chen S, Liu P. Cryptotanshinone Attenuates Cardiac Fibrosis via Downregulation of COX-2, NOX-2, and NOX-4. J Cardiovasc Pharmacol. 2014 Jul;64(1):28-37. doi: 10.1097/FJC.0000000000000086. PubMed PMID: 24621647.
10: Park IJ, Yang WK, Nam SH, Hong J, Yang KR, Kim J, Kim SS, Choe W, Kang I, Ha J. Cryptotanshinone induces G1 cell cycle arrest and autophagic cell death by activating the AMP-activated protein kinase signal pathway in HepG2 hepatoma. Apoptosis. 2014 Apr;19(4):615-28. doi: 10.1007/s10495-013-0929-0. PubMed PMID: 24173372.

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